5-Bromo-4,6-dimethylnicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-nicotinonitrile involves a multi-step process starting with 5-Bromo-nicotinic acid, which is chlorinated using SOCl2 to produce 5-Bromo-nicotinate with a high yield of 90%. The next step involves the conversion of 5-Bromo-nicotinate to 5-Bromo-nicotinamide with a 79% yield through a reaction with ammonium aqueous at low temperatures. Finally, 5-Bromo-nicotinonitrile is obtained from 5-Bromo-nicotinamide using POCl3 as an oxidant through a reflux reaction at 110°C, yielding 68%. The overall yield of this method exceeds 48%. The structures of the intermediates and the final product were confirmed using FT-IR and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-nicotinonitrile, such as 4-bromo-2,6-dichlorobenzonitrile, has been described as normal. A notable feature in the crystal packing of this compound is the short distance between nitrogen and bromine atoms in adjacent molecules, which suggests an interaction between the Lewis base (CN) and the Lewis acid (Br) . This insight into intermolecular interactions can be valuable when considering the reactivity and properties of 5-Bromo-nicotinonitrile derivatives.
Chemical Reactions Analysis
The reactivity of 5-bromopenta-2,4-diynenitrile, a compound structurally related to 5-Bromo-nicotinonitrile, has been explored with various secondary amines and terminal alkynes. This reactivity leads to the formation of stable butadiynamines or enynenitriles, depending on the amine used. Additionally, the use of copper and palladium catalysts facilitates access to polyfunctional carbon-rich scaffolds. The synthesis of iodinated counterparts, such as 5-iodopenta-2,4-diynenitrile, has also been achieved, expanding the potential for further chemical transformations . Another study demonstrated the synthesis of 5-bromopenta-2,4-diynenitrile and its reactivity with terminal alkynes, leading to the formation of dienes and benzofulvenes with unique structures, characterized by X-ray crystallography. The mechanisms of these reactions were investigated both experimentally and theoretically, suggesting a hexa-dehydro Diels-Alder (HDDA)-type mechanism for the formation of benzofulvene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-nicotinonitrile derivatives have been studied through various techniques. For instance, the UV-visible spectrum of some relevant compounds related to 5-Bromo-nicotinonitrile has been recorded, providing insights into their electronic properties . Additionally, molecular modeling studies, including 3D-pharmacophore and 2D-QSAR, have been conducted on nicotinonitrile-containing compounds to support their observed biological properties, such as bronchodilation. These studies have revealed that certain compounds exhibit significant potency, with one being three times more potent than theophylline, a standard reference for bronchodilation, as demonstrated through pre-contracted tracheal rings with histamine standard method .
Scientific Research Applications
Synthesis of Complex Organic Compounds
5-Bromo-4,6-dimethylnicotinonitrile has potential applications in the synthesis of complex organic compounds. For example, its derivatives have been used in the synthesis of various organic compounds, like 4,6-dihydroxyisophthalaldehyde and its derivatives, by employing techniques such as lithium-bromine interchange and formylation (Worden et al., 1970). Additionally, it can be involved in reactions forming cyancyclopropanone intermediates, which can be further transformed into α,β-unsaturated nitriles (Herter & Föhlisch, 1982).
Catalysis and Material Science
This compound plays a role in the field of catalysis and material science. A study on NiMo hydrodesulfurization catalysts supported on a composite of nano-sized ZSM-5 zeolite has shown that derivatives of 5-Bromo-4,6-dimethylnicotinonitrile, such as 4,6-dimethyldibenzothiophene, contribute significantly to the understanding of catalytic processes and material properties (Wu et al., 2014).
Synthesis of Pharmaceutical Compounds
In pharmaceutical research, derivatives of 5-Bromo-4,6-dimethylnicotinonitrile are utilized in the synthesis of a wide range of compounds with potential therapeutic applications. For instance, its use in the creation of thiazole derivatives shows promise in drug development (Bashandy et al., 2008).
properties
IUPAC Name |
5-bromo-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(3-10)4-11-6(2)8(5)9/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDZLYWLXOVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethylnicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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